molecular formula C12H12N2 B1420882 2-Methyl-5-(pyridin-3-yl)aniline CAS No. 1007213-22-0

2-Methyl-5-(pyridin-3-yl)aniline

Cat. No.: B1420882
CAS No.: 1007213-22-0
M. Wt: 184.24 g/mol
InChI Key: VNUUVUIUKJVWMS-UHFFFAOYSA-N
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Description

“2-Methyl-5-(pyridin-3-yl)aniline” is a chemical compound with the CAS Number: 1007213-22-0 . It has a molecular weight of 184.24 . The IUPAC name for this compound is 2-methyl-5-(3-pyridinyl)aniline .

Scientific Research Applications

Electroluminescence and Photophysics

2-Methyl-5-(pyridin-3-yl)aniline derivatives have been investigated for their potential in electroluminescence applications. Studies have demonstrated that certain cyclometalated platinum(II) complexes derived from related anilines exhibit highly luminescent properties. These materials have shown promising application in organic light-emitting diodes (OLEDs), with significant efficiencies and emission covering a broad spectrum from blue to red. The optimized geometries from density functional theory (DFT) calculations support their structured emission spectra, suggesting their suitability for use in advanced electronic and photonic devices (Vezzu et al., 2010).

Organic Synthesis and Catalysis

The compound has also been identified as a useful directing group in the C-H amination mediated by cupric acetate. This role is crucial in the synthesis of various organic molecules, offering a pathway to aminate β-C(sp2)-H bonds of benzamide derivatives effectively. This finding highlights its utility in constructing complex molecules and facilitating functional group transformations with good tolerance and yield under ambient conditions (Zhao et al., 2017).

Sensing Applications

Research into bis(pyridin-2-yl methyl)aniline-based hetarylazo dyes has unveiled multi-signalling cation sensing behaviors. These compounds exhibit significant electrochemical and chromogenic responses upon interaction with specific cations. The sensing mechanism, supported by time-dependent DFT calculations, suggests the potential of these derivatives in developing new, highly sensitive, and selective sensors for metal ions (Kaur et al., 2013).

Material Chemistry and Polymerization

Silver(I)-pyridinyl Schiff base complexes, incorporating similar aniline derivatives, have been synthesized and structurally characterized. Their reactivity in the ring-opening polymerization of ε-caprolactone has been studied, demonstrating the complexes' catalytic abilities. This application is particularly relevant in the production of biodegradable polymers, offering a sustainable approach to polymer chemistry (Njogu et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

The exact mode of action of 2-Methyl-5-(pyridin-3-yl)aniline is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other aniline derivatives The interaction could involve binding to the active site of the target, leading to changes in the target’s function

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation . The downstream effects of these interactions could include changes in cellular signaling and function. More research is needed to determine the specific pathways affected by this compound.

Result of Action

Based on the properties of similar compounds, it could potentially influence various cellular processes, such as enzyme activity or signal transduction

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment

Properties

IUPAC Name

2-methyl-5-pyridin-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-4-5-10(7-12(9)13)11-3-2-6-14-8-11/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUUVUIUKJVWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294311
Record name 2-Methyl-5-(3-pyridinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007213-22-0
Record name 2-Methyl-5-(3-pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007213-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(3-pyridinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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